molecular formula C14H15N3S B14232299 [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile CAS No. 824397-60-6

[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile

Cat. No.: B14232299
CAS No.: 824397-60-6
M. Wt: 257.36 g/mol
InChI Key: XFZMNTGFWGNPMN-UHFFFAOYSA-N
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Description

[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile is a chemical compound with the molecular formula C13H15N3S It is known for its unique structure, which includes a methylsulfanyl group and a propylanilino group attached to a methylene bridge, leading to a propanedinitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile typically involves the reaction of 4-propylaniline with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method involves the use of malononitrile as a starting material, which reacts with 4-propylaniline and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of nitrile groups.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the aniline ring.

Major Products Formed

Scientific Research Applications

[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic attacks, while the nitrile groups can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile can be compared with similar compounds such as:

    [(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile: This compound has a morpholine ring instead of the aniline ring, leading to different reactivity and applications.

    [(Methylsulfanyl)(phenylsulfanyl)methylidene]propanedinitrile: The presence of a phenylsulfanyl group instead of the propylanilino group results in distinct chemical properties and uses.

Properties

CAS No.

824397-60-6

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

2-[methylsulfanyl-(4-propylanilino)methylidene]propanedinitrile

InChI

InChI=1S/C14H15N3S/c1-3-4-11-5-7-13(8-6-11)17-14(18-2)12(9-15)10-16/h5-8,17H,3-4H2,1-2H3

InChI Key

XFZMNTGFWGNPMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=C(C#N)C#N)SC

Origin of Product

United States

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